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Compound of Interest

Compound Name: Hsd17B13-IN-53

Cat. No.: B12383219 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of the emerging therapeutic target, 17β-hydroxysteroid dehydrogenase 13

(HSD17B13), with established treatments for Nonalcoholic Fatty Liver Disease (NAFLD) and its

progressive form, Nonalcoholic Steatohepatitis (NASH). We present a comprehensive overview

of the efficacy of the HSD17B13 inhibitor, Clesacostat (PF-07284892), alongside the approved

and late-stage clinical candidates Resmetirom, Obeticholic acid, and Lanifibranor. This

comparison is supported by available preclinical and clinical data, detailed experimental

protocols, and visual representations of the relevant biological pathways and experimental

workflows.

Executive Summary
The landscape of NAFLD/NASH therapeutics is rapidly evolving, with a focus on targeting key

pathways in liver fat accumulation, inflammation, and fibrosis. HSD17B13 has emerged as a

promising genetic target, as loss-of-function variants in the HSD17B13 gene are associated

with a reduced risk of progression from simple steatosis to NASH, cirrhosis, and hepatocellular

carcinoma.[1] Clesacostat (PF-07284892) is a potent and selective inhibitor of HSD17B13

currently under investigation. This guide benchmarks the preclinical efficacy of Clesacostat

against the clinical efficacy of three prominent NAFLD/NASH therapies:

Resmetirom (MGL-3196): A liver-directed, selective thyroid hormone receptor-β (THR-β)

agonist.
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Obeticholic acid (OCA): A farnesoid X receptor (FXR) agonist.

Lanifibranor: A pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.

Mechanism of Action
The therapeutic agents discussed herein employ distinct mechanisms to address the

multifaceted pathophysiology of NAFLD/NASH.

HSD17B13 Inhibition
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[2] While its

precise physiological function is still under investigation, it is understood to be a retinol

dehydrogenase. Inhibition of HSD17B13 is hypothesized to mimic the protective effects

observed in individuals with loss-of-function genetic variants, thereby mitigating liver injury and

fibrosis.

Known NAFLD Treatments
Resmetirom: As a selective THR-β agonist, Resmetirom acts to increase hepatic fat

metabolism and reduce lipotoxicity, addressing the root cause of steatosis in NAFLD.

Obeticholic Acid: By activating the farnesoid X receptor (FXR), a key regulator of bile acid,

lipid, and glucose metabolism, OCA reduces liver fat, inflammation, and fibrosis.

Lanifibranor: This compound activates all three PPAR isoforms (α, δ, and γ), which play

crucial roles in regulating lipid metabolism, insulin sensitivity, and inflammation. This broad-

spectrum activation allows Lanifibranor to address multiple facets of NASH pathology.[3]

Signaling Pathways
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Figure 1: Simplified signaling pathways of HSD17B13 inhibition and known NAFLD treatments.

Comparative Efficacy Data
The following tables summarize the available quantitative efficacy data for Clesacostat and the

established NAFLD treatments.

Preclinical Efficacy of HSD17B13 Inhibition
Table 1: Preclinical Efficacy of Clesacostat (PF-07284892)
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Parameter Assay/Model Results

In Vitro Potency
Human HSD17B13 Enzyme

Assay
IC50 = 2.6 nM

In Vivo Efficacy
High-Fat Diet (AMLN) Mouse

Model of NASH

NAFLD Activity Score (NAS):

Statistically significant

reduction vs. vehicle.

Steatosis: Significant

reduction.

Lobular Inflammation:

Significant reduction.

Hepatocyte Ballooning:

Significant reduction.

Liver Triglycerides: Significant

reduction.

Plasma ALT & AST: Significant

reduction.

Clinical Efficacy of Known NAFLD Treatments
Table 2: Clinical Efficacy of Resmetirom (MAESTRO-NASH Trial)[4][5][6][7]
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Endpoint (at 52
weeks)

Placebo Resmetirom 80 mg
Resmetirom 100
mg

NASH Resolution with

no Worsening of

Fibrosis

9.7% 25.9% (p<0.001) 29.9% (p<0.001)

Fibrosis Improvement

by ≥1 Stage with no

Worsening of NASH

14.2% 24.2% (p<0.001) 25.9% (p<0.001)

LDL Cholesterol

Reduction (at 24

weeks)

-
Significant reduction

(p<0.0001)

Significant reduction

(p<0.0001)

Table 3: Clinical Efficacy of Obeticholic Acid (REGENERATE Trial)[8][9][10][11][12]

Endpoint (at 18
months)

Placebo
Obeticholic Acid 10
mg

Obeticholic Acid 25
mg

Fibrosis Improvement

by ≥1 Stage with no

Worsening of NASH

11.8% 18.5% (p=0.0004) 22.4% (p<0.0001)

NASH Resolution with

no Worsening of

Fibrosis

3.5% - 6.5% (p=0.093)

Table 4: Clinical Efficacy of Lanifibranor (NATIVE Trial)[3][13][14][15][16]
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Endpoint (at 24
weeks)

Placebo
Lanifibranor 800
mg

Lanifibranor 1200
mg

SAF Activity Score

Reduction ≥2 points

with no Worsening of

Fibrosis

27% 48% (p=0.07) 49% (p=0.004)

NASH Resolution with

no Worsening of

Fibrosis

22% 39% 49%

Fibrosis Improvement

by ≥1 Stage with no

Worsening of NASH

29% 34% 48%

Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of efficacy data.

Preclinical Models for HSD17B13 Inhibitor Evaluation
High-Fat Diet (Amylin Liver NASH - AMLN) Induced NASH Mouse Model

This model is designed to mimic the metabolic and histological features of human NASH.

Animal Model: Male C57BL/6J mice.

Diet: A specialized high-fat diet containing 40% of calories from fat (with a significant portion

from palm oil), 22% from fructose, and 2% cholesterol.[17]

Induction Period: Mice are fed the AMLN diet for a period of 28 weeks or longer to induce

steatosis, inflammation, hepatocyte ballooning, and fibrosis.[17]

Treatment: The HSD17B13 inhibitor (e.g., Clesacostat) is typically administered orally once

daily for a specified duration during the established disease phase.

Efficacy Assessment:
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Histopathology: Liver tissue is collected, sectioned, and stained with Hematoxylin and

Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity

Score - NAS), and with Sirius Red for evaluation of fibrosis.

Biochemical Analysis: Plasma levels of Alanine Aminotransferase (ALT) and Aspartate

Aminotransferase (AST) are measured as markers of liver injury. Liver triglycerides are

quantified to assess steatosis.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This model is primarily used to study the anti-fibrotic potential of a compound.

Animal Model: Typically C57BL/6J mice.[18]

Induction: CCl4 is administered via intraperitoneal injection, usually twice a week for 4-8

weeks.[18][19] CCl4 is metabolized by cytochrome P450 enzymes in the liver to form a

reactive free radical, which induces hepatocyte necrosis, inflammation, and a subsequent

fibrotic response.[20]

Treatment: The test compound is administered concurrently with or after the establishment of

fibrosis.

Efficacy Assessment:

Histopathology: Liver sections are stained with Sirius Red or Masson's trichrome to

visualize and quantify collagen deposition.

Biochemical Analysis: Liver hydroxyproline content, a quantitative marker of collagen, is

measured. Serum levels of liver enzymes are also assessed.

Experimental Workflow
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Figure 2: Generalized workflows for preclinical and clinical evaluation of NAFLD treatments.

Clinical Trial Protocols for Comparator Drugs
MAESTRO-NASH (Resmetirom)

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[4]

[6]

Patient Population: Adults with biopsy-confirmed NASH with fibrosis stage F1B, F2, or F3.[7]

Intervention: Patients were randomized 1:1:1 to receive once-daily oral Resmetirom 80 mg,

100 mg, or placebo.[6]

Primary Endpoints (at 52 weeks):

NASH resolution (defined as a ballooning score of 0, lobular inflammation score of 0 or 1)

with no worsening of fibrosis.[5][7]

Fibrosis improvement by at least one stage with no worsening of the NAFLD Activity Score

(NAS).[5][7]

Key Secondary Endpoint: Percent change from baseline in LDL cholesterol at week 24.[5]
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REGENERATE (Obeticholic Acid)

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.

[12]

Patient Population: Patients with biopsy-confirmed NASH and liver fibrosis stage F2 or F3.[9]

Intervention: Patients were randomized 1:1:1 to receive once-daily oral placebo, Obeticholic

acid 10 mg, or Obeticholic acid 25 mg.[9]

Primary Endpoints (at 18 months):

Improvement in liver fibrosis by ≥1 stage with no worsening of NASH.[11]

NASH resolution with no worsening of liver fibrosis.[12] (The study was considered

successful if either primary endpoint was met)[12]

NATIVE (Lanifibranor)

Study Design: A Phase 2b, randomized, double-blind, placebo-controlled trial.[15]

Patient Population: Patients with non-cirrhotic, highly active NASH.

Intervention: Patients were randomized 1:1:1 to receive once-daily oral Lanifibranor 800 mg,

1200 mg, or placebo for 24 weeks.[15]

Primary Endpoint: A reduction of at least 2 points in the Steatosis, Activity, Fibrosis (SAF)-A

score (combining inflammation and ballooning) without worsening of fibrosis.[3][15]

Key Secondary Endpoints: NASH resolution without worsening of fibrosis, and improvement

in fibrosis stage of at least 1 without worsening of NASH.[3]

Conclusion
Inhibition of HSD17B13 presents a novel, genetically validated approach to the treatment of

NAFLD/NASH. Preclinical data for the HSD17B13 inhibitor Clesacostat demonstrate promising

efficacy in reducing the key histological features of NASH in a relevant mouse model. When
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compared to the established clinical data of Resmetirom, Obeticholic acid, and Lanifibranor,

HSD17B13 inhibition appears to target the core drivers of disease progression.

Resmetirom has shown robust efficacy in achieving both NASH resolution and fibrosis

improvement. Obeticholic acid has demonstrated a significant anti-fibrotic effect, a key

predictor of long-term outcomes in NASH. Lanifibranor, with its pan-PPAR agonism, has shown

broad beneficial effects on both the metabolic and histological aspects of the disease.

Further clinical development and head-to-head comparative studies will be necessary to fully

elucidate the therapeutic potential of HSD17B13 inhibitors relative to other agents. However,

the strong genetic evidence supporting this target, coupled with encouraging preclinical data,

positions HSD17B13 inhibition as a compelling strategy in the ongoing effort to develop

effective treatments for NAFLD and NASH. The distinct mechanism of action may also offer

opportunities for combination therapies to address the multifaceted nature of this complex

disease.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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